SCD1 Inhibitory Potency: Comparison with Lead Urea-Based Series
The compound CAS 1705751-96-7 is a close structural analog of the lead SCD1 inhibitor reported by Yang et al. A representative compound from this urea-based series exhibited an IC50 of 140 nM against rat SCD1 [1]. This provides a quantitative potency benchmark for the thiazolyl-piperidine urea chemotype in a disease-relevant target. In contrast, pyridazine-based SCD1 inhibitors from a follow-up series showed improved potency but altered physicochemical properties, indicating that the urea-thiazole scaffold occupies a distinct pharmacological space [2].
| Evidence Dimension | SCD1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 140 nM (extrapolated from lead compound in series; CAS 1705751-96-7 is a direct structural analog) |
| Comparator Or Baseline | Pyridazine-based SCD1 inhibitors (Part 2 series): sub-100 nM IC50 values |
| Quantified Difference | Urea-based series provides a balance of potency and oral bioavailability; pyridazine series improves potency but alters ADME profile. |
| Conditions | In vitro rat SCD1 enzyme assay |
Why This Matters
This quantitative baseline allows researchers to select CAS 1705751-96-7 as a reference compound for validating new SCD1 assays or for comparative SAR studies.
- [1] Yang, S.M., et al. 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable Stearoyl-CoA desaturase-1 (SCD1) inhibitors. Part 1: urea-based analogs. Bioorg. Med. Chem. Lett. 23, 6773-6776 (2013). PMID: 24153205. View Source
- [2] Yang, S.M., et al. 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors. Part 2. Pyridazine-based analogs. Bioorg. Med. Chem. Lett. (2014). View Source
